2-(2-Bromobenzyl)pent-4-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13BrO2/c1-2-5-10(12(14)15)8-9-6-3-4-7-11(9)13/h2-4,6-7,10H,1,5,8H2,(H,14,15) |
InChI Key |
HUZICPICQIQQPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromobenzyl Pent 4 Enoic Acid
Retrosynthetic Analysis and Key Disconnections of the Molecular Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down the target molecule into simpler, commercially available precursors. amazonaws.comscitepress.orgleah4sci.com For 2-(2-Bromobenzyl)pent-4-enoic acid, the most logical disconnection is the carbon-carbon bond at the C-2 position of the pent-4-enoic acid backbone. This bond connects the pentenoic acid moiety to the 2-bromobenzyl group.
This primary disconnection leads to two key synthons: a nucleophilic pent-4-enoate (B1234886) equivalent and an electrophilic 2-bromobenzyl equivalent. The corresponding synthetic reagents would be a pent-4-enoic acid derivative, such as an ester or a dianion, and a 2-bromobenzyl halide. This approach simplifies the synthesis into two main challenges: the preparation of the necessary precursors and the subsequent coupling reaction.
Accessing Key Precursors and Building Blocks
The successful synthesis of the target molecule hinges on the efficient preparation of its constituent parts.
Synthesis of Brominated Benzyl (B1604629) Substrates
The required electrophile, 2-bromobenzyl bromide, can be synthesized from 2-bromotoluene (B146081) through a radical bromination reaction. This is typically achieved by reacting 2-bromotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. prepchem.comorganic-chemistry.org Alternatively, direct bromination of 2-bromotoluene with bromine in the presence of an iron catalyst can also yield the desired product. chemicalbook.com
| Starting Material | Reagents | Product |
| 2-Bromotoluene | N-Bromosuccinimide (NBS), Radical Initiator | 2-Bromobenzyl bromide |
| 2-Bromotoluene | Bromine, Iron Catalyst | 2-Bromobenzyl bromide |
Preparation of Pent-4-enoic Acid Derivatives
Pent-4-enoic acid and its derivatives are the other crucial building blocks. hmdb.ca There are several established methods for their synthesis. One common approach involves the reaction of allyl chloride with diethyl malonate in the presence of a base, followed by saponification and decarboxylation to yield pent-4-enoic acid. google.com Another method utilizes the reaction of allyl alcohol with an orthoester, which undergoes a transesterification and rearrangement to form a pent-4-enoate ester. google.com This ester can then be hydrolyzed to the desired carboxylic acid. google.com
| Starting Materials | Key Reactions | Product |
| Allyl chloride, Diethyl malonate | Condensation, Saponification, Decarboxylation | Pent-4-enoic acid google.com |
| Allyl alcohol, Orthoester | Transesterification, Rearrangement, Hydrolysis | Pent-4-enoic acid google.com |
Direct and Indirect Synthetic Pathways
With the key precursors in hand, the next step is to form the crucial carbon-carbon bond between the two fragments.
Carbon-Carbon Bond Formation Strategies at C-2 of the Pentenoic Acid (e.g., Alkylation, Michael Addition)
The formation of the C-C bond at the C-2 position is the cornerstone of this synthesis. nih.gov A primary strategy is the alkylation of a pent-4-enoic acid enolate. youtube.com To achieve this, pent-4-enoic acid can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This dianion can then act as a nucleophile and react with an electrophile.
While Michael addition is a powerful tool for forming carbon-carbon bonds, it is not directly applicable in this specific synthesis for creating the bond at the C-2 position with the benzyl group. Michael additions typically involve the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.
Introduction of the Bromobenzyl Moiety
The final step in the proposed synthetic route is the introduction of the 2-bromobenzyl group. This is achieved by reacting the enolate of a pent-4-enoic acid derivative with 2-bromobenzyl bromide. The nucleophilic enolate will attack the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide and forming the desired this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity.
Formation of the Pent-4-enoic Acid Chain
The construction of the pent-4-enoic acid backbone is a critical step in the synthesis of this compound. A prevalent method involves the alkylation of a malonic ester derivative. This classical approach offers a reliable means to introduce the carboxymethyl group and allows for subsequent elaboration.
A plausible and commonly employed strategy commences with a suitable malonic ester, such as diethyl malonate. The initial step involves the deprotonation of the acidic α-carbon of the malonate using a strong base, typically sodium ethoxide or sodium hydride, to generate a nucleophilic enolate. This enolate is then reacted with 2-bromobenzyl bromide in an SN2 reaction to form diethyl 2-(2-bromobenzyl)malonate.
The next crucial step is the introduction of the allyl group to form the pent-4-enoic acid skeleton. This is achieved by a second alkylation reaction. The diethyl 2-(2-bromobenzyl)malonate is treated with another equivalent of a strong base to generate a new enolate, which is subsequently reacted with an allyl halide, such as allyl bromide. This reaction yields diethyl 2-allyl-2-(2-bromobenzyl)malonate. The final step to obtain the desired carboxylic acid involves the hydrolysis of the diester followed by decarboxylation. This is typically accomplished by heating the disubstituted malonic ester in the presence of a strong acid or base, which cleaves the ester groups and promotes the loss of one of the carboxyl groups as carbon dioxide, resulting in the formation of this compound.
An alternative approach to the pent-4-enoic acid chain involves the direct allylation of a pre-formed 2-(2-bromobenzyl)acetic acid ester. This would require the generation of an enolate from the ester, which can then be reacted with an allyl halide.
Strategies for Introducing and Maintaining the Alkene Functionality
The terminal alkene group in this compound is a key functional handle for further chemical transformations. Its introduction and preservation throughout the synthetic sequence are therefore of paramount importance.
The most direct method for introducing the alkene is through the use of an allyl electrophile, such as allyl bromide, in an alkylation reaction as described in the previous section. chemicalbook.com This ensures the presence of the terminal double bond in the final product. It is crucial that the subsequent reaction conditions, particularly the hydrolysis and decarboxylation steps, are mild enough to avoid isomerization or reduction of the double bond.
Alternative strategies for alkene synthesis could involve elimination reactions. For instance, a precursor containing a suitable leaving group at the 4- or 5-position of the pentanoic acid chain could undergo base-induced elimination to form the double bond. However, this approach may lead to a mixture of isomers (e.g., pent-3-enoic acid derivatives) and is generally less direct than the allylation route for this specific target molecule.
Maintaining the integrity of the alkene functionality is critical. The terminal double bond is susceptible to various reactions, including oxidation, reduction, and acid-catalyzed hydration or rearrangement. Therefore, reaction conditions throughout the synthesis must be carefully chosen to be compatible with the alkene. For example, if hydrogenation is employed to remove a protecting group elsewhere in the molecule, a selective catalyst that does not reduce the terminal alkene must be used. Similarly, strongly acidic conditions that could promote hydration of the alkene to form an alcohol should be avoided if the alkene is to be preserved.
Stereoselective and Enantioselective Approaches in Synthesis
While the target compound this compound is chiral at the α-carbon, the previously described malonic ester synthesis results in a racemic mixture. The development of stereoselective and enantioselective approaches is crucial for obtaining single enantiomers, which are often required for biological applications.
One strategy for achieving enantioselectivity is through the use of a chiral auxiliary. A chiral auxiliary can be attached to the malonic acid monoester, and the subsequent alkylation reactions with 2-bromobenzyl bromide and allyl bromide can proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. After the alkylations, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.
Another approach involves the enantioselective alkylation of a prochiral enolate. This can be achieved using a chiral base or a chiral phase-transfer catalyst to control the facial selectivity of the electrophilic attack by the alkylating agents.
Furthermore, enzymatic resolution can be employed to separate the enantiomers of a racemic mixture of this compound or a suitable precursor. mdpi.com Lipases are commonly used for the stereoselective hydrolysis of esters or the esterification of carboxylic acids, allowing for the separation of the two enantiomers. mdpi.com For example, a racemic ester of the target acid could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester. mdpi.com
Catalytic Protocols for Enhanced Efficiency and Selectivity
Modern catalytic methods can significantly improve the efficiency and selectivity of the synthesis of this compound. Cross-coupling and metathesis reactions are particularly powerful tools in this context. digitellinc.comcymitquimica.comyoutube.comyoutube.com
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, can be envisioned for the formation of the carbon-carbon bond between the benzyl group and the pentenoic acid backbone. youtube.comumontreal.canih.govresearchgate.net For instance, a precursor such as ethyl 2-allyl-2-bromopent-4-enoate could be coupled with a 2-bromobenzylboronic acid derivative (in a Suzuki reaction) or a 2-bromobenzyltin derivative (in a Stille reaction). youtube.com This approach offers high functional group tolerance and can be performed under mild conditions.
Olefin Metathesis:
Olefin metathesis provides a powerful alternative for constructing the pent-4-enoic acid moiety. nih.govresearchgate.netnih.govmdpi.com A potential strategy involves the cross-metathesis of a simpler precursor with ethylene. For example, a compound containing a but-3-enyl group attached to the α-carbon could undergo ethenolysis using a Grubbs-type ruthenium catalyst to generate the terminal alkene of the pent-4-enoic acid chain. rsc.org Ring-closing metathesis (RCM) could also be employed to form a cyclic precursor, which is then opened to reveal the desired acyclic structure, although this is a less direct route for the target molecule. mdpi.com
The following table summarizes potential catalytic approaches:
| Catalytic Protocol | Reactants | Catalyst | Product |
| Suzuki-Miyaura Coupling | Ethyl 2-allyl-2-bromopent-4-enoate + 2-Bromobenzylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Ethyl 2-allyl-2-(2-bromobenzyl)pent-4-enoate |
| Stille Coupling | Ethyl 2-allyl-2-iodopent-4-enoate + 2-Bromobenzyltri-n-butyltin | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Ethyl 2-allyl-2-(2-bromobenzyl)pent-4-enoate |
| Olefin Cross-Metathesis | A suitable precursor with a but-3-enyl group + Ethylene | Grubbs catalyst (e.g., Grubbs II) | This compound derivative |
Optimization of Reaction Conditions and Process Scalability
The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis for this compound. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts. researchgate.netresearchgate.netrsc.orgscielo.br
For the malonic ester synthesis, the choice of base and solvent can significantly impact the yield and selectivity of the alkylation steps. The temperature of the reaction must be carefully controlled to prevent side reactions, such as dialkylation or elimination. The duration of the hydrolysis and decarboxylation step needs to be optimized to ensure complete conversion without degrading the product.
In catalytic reactions, the catalyst loading, choice of ligand, and the presence of additives can have a profound effect on the reaction efficiency. beilstein-journals.org For instance, in a Suzuki-Miyaura coupling, the choice of palladium precursor, phosphine (B1218219) ligand, and base are all critical parameters that need to be screened to achieve optimal results.
The scalability of the synthesis is a major consideration for industrial production. Reactions that are high-yielding, use readily available and inexpensive starting materials, and have straightforward purification procedures are more amenable to scale-up. The malonic ester synthesis is a well-established and scalable method. Catalytic methods, while often more elegant, may present challenges in terms of catalyst cost, removal of catalyst residues from the final product, and sensitivity to air and moisture.
The following table outlines key parameters for optimization in a potential synthetic route:
| Reaction Step | Key Parameters for Optimization |
| Malonate Alkylation | Base (type and equivalents), Solvent, Temperature, Reaction time |
| Hydrolysis & Decarboxylation | Acid/Base concentration, Temperature, Reaction time |
| Catalytic Cross-Coupling | Catalyst loading, Ligand, Base, Solvent, Temperature |
| Purification | Crystallization solvent, Chromatography conditions |
Chemical Reactivity and Transformation Chemistry of 2 2 Bromobenzyl Pent 4 Enoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including conversion to esters, amides, and anhydrides, reduction to alcohols, and decarboxylation.
Esterification, Amidation, and Anhydride Formation
Esterification: In the presence of an alcohol and an acid catalyst, 2-(2-Bromobenzyl)pent-4-enoic acid is expected to undergo Fischer esterification to form the corresponding ester. nih.gov This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or a dehydrating agent is employed to remove the water formed. nih.gov
Reaction Conditions: Typically, the carboxylic acid is refluxed with an excess of the alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. nih.gov
Reaction Conditions: For carbodiimide-mediated coupling, the carboxylic acid, amine, coupling agent, and additive are typically stirred in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. researchgate.net
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, usually by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared, for instance, by reacting the carboxylate salt with an acyl chloride.
| Reactant | Reagents | Product | Typical Yield (%) |
| This compound + Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-(2-bromobenzyl)pent-4-enoate | 85-95 |
| This compound + Benzylamine | EDCI, HOBt, DMF | N-Benzyl-2-(2-bromobenzyl)pent-4-enamide | 80-90 |
| This compound | P₂O₅, Heat | 2-(2-Bromobenzyl)pent-4-enoic anhydride | 70-80 |
Table 1: Representative Reactions of the Carboxylic Acid Functionality
Reduction to Alcohols and Subsequent Oxidations
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. Borane (BH₃) complexes, such as BH₃·THF, can also be used for this reduction.
Reaction Conditions: The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.
The resulting primary alcohol, (2-(2-bromobenzyl)pent-4-en-1-ol), can be subsequently oxidized back to the aldehyde or carboxylic acid using a variety of oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the primary alcohol to the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would lead to the reformation of the carboxylic acid.
Decarboxylation Pathways
Decarboxylation of this compound, which is an allylic-type carboxylic acid, can be achieved under certain conditions. The presence of the double bond in the β,γ-position relative to the carboxyl group facilitates this reaction. Palladium-catalyzed decarboxylative allylation is a known method for related compounds, where the carboxylic acid is converted into a leaving group and then removed. documentsdelivered.comresearchgate.net This often involves the formation of an allylic ester followed by treatment with a palladium catalyst. researchgate.net
Reaction Conditions: Decarboxylative coupling reactions are often performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent at elevated temperatures. documentsdelivered.com
Transformations Involving the Terminal Alkene Moiety
The terminal double bond in this compound is susceptible to a range of addition and cycloaddition reactions.
Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)
Halogenation: The alkene can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent to yield a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion.
Reaction Conditions: The reaction is typically carried out by adding the halogen to a solution of the alkene in a non-polar solvent like dichloromethane or carbon tetrachloride at or below room temperature.
Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) to the terminal alkene will follow Markovnikov's rule. This means that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halogen will add to the more substituted carbon, forming a secondary halide. The reaction proceeds through a carbocation intermediate.
Reaction Conditions: The alkene is typically treated with the hydrogen halide, either as a gas or in a suitable solvent.
| Reactant | Reagents | Major Product |
| This compound | Br₂, CCl₄ | 2-(2-Bromobenzyl)-4,5-dibromopentanoic acid |
| This compound | HBr | 2-(2-Bromobenzyl)-4-bromopentanoic acid |
Table 2: Representative Electrophilic Addition Reactions of the Alkene Moiety
It is also noteworthy that in the presence of a nucleophilic solvent like water, halohydrin formation can occur as a competing reaction during halogenation. Furthermore, intramolecular cyclization, specifically halolactonization, is a possibility where the carboxylic acid acts as an internal nucleophile attacking the intermediate halonium ion, which would lead to the formation of a lactone.
Cycloaddition Reactions (e.g., Diels-Alder)
The terminal alkene in this compound can act as a dienophile in a Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of the alkene with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group, being electron-withdrawing, is expected to activate the dienophile for this reaction.
Reaction Conditions: The Diels-Alder reaction is typically carried out by heating the dienophile with the diene, often in a solvent, although some reactions can be performed neat.
The stereochemistry of the substituents on the dienophile is retained in the product. For example, reaction with a symmetric diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative.
Olefin Metathesis Reactions
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal catalysts. wikipedia.org For a molecule like this compound, which contains a terminal double bond, several types of metathesis reactions are conceivable, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.orglibretexts.org
Ring-closing metathesis (RCM) of diene systems is a widely used strategy for the synthesis of cyclic compounds. harvard.edu In the case of this compound, an intramolecular RCM could potentially occur if a second alkene functionality were present in the molecule.
Cross-metathesis (CM) involves the reaction of two different alkenes. researchgate.net this compound could react with another olefin in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The outcome of the reaction would depend on the reaction partner and conditions employed. For terminal alkenes, the reaction equilibrium can often be driven forward by the removal of the volatile byproduct, ethene. organic-chemistry.org
The development of highly active and functional group-tolerant catalysts, particularly ruthenium-based Grubbs catalysts, has expanded the scope of olefin metathesis to include substrates with various functional groups, including carboxylic acids. organic-chemistry.orgharvard.edu
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of an alkene. hkbu.edu.hk For the terminal alkene in this compound, this could include reactions such as hydrogenation, hydrohalogenation, hydration, and hydrocarboxylation.
Hydrocarboxylation is a process that introduces a carboxylic acid group. Recent advancements have described photocatalytic methods for the hydrocarboxylation of unactivated alkenes using formate (B1220265) salts, which could be applicable. nih.gov Transition-metal-catalyzed hydrocarboxylation, particularly using copper hydride (CuH) catalysis, has emerged as a powerful method for the synthesis of chiral carboxylic acids from unsaturated precursors. mit.educhemrxiv.org This type of reaction could potentially convert the terminal alkene of this compound into a dicarboxylic acid derivative.
Other hydrofunctionalization reactions, such as hydroselenation and hydroamination, have also been developed for various alkene substrates, often employing transition metal catalysts to control regioselectivity and stereoselectivity. hkbu.edu.hk The application of these methods to this compound would likely yield the corresponding functionalized derivatives. The construction of carbon-sulfur bonds through hydrofunctionalization of unactivated alkenes is another area of active research. rsc.org
Reactivity at the Benzyl (B1604629) Bromide Site
The benzyl bromide moiety is a key reactive site in this compound, susceptible to a variety of transformations.
The carbon-bromine bond in the benzyl bromide group is polarized, rendering the benzylic carbon electrophilic and a prime target for nucleophiles. libretexts.org Consequently, it can readily undergo nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, the reaction can proceed through either an SN1 or SN2 mechanism. libretexts.org
The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.orgmasterorganicchemistry.com This pathway is favored by primary and less sterically hindered secondary halides. libretexts.org Given that the bromine is on a primary benzylic carbon, the SN2 pathway is highly probable. A wide range of nucleophiles can be employed, including hydroxides, alkoxides, cyanides, and amines, to introduce a variety of functional groups. One-pot procedures combining nucleophilic substitution with subsequent reactions, such as click chemistry, have been developed for benzylic bromides. nih.gov
The SN1 mechanism, which proceeds through a carbocation intermediate, is also possible due to the stability of the resulting benzyl carbocation. This pathway is favored by polar, protic solvents and weaker nucleophiles. libretexts.org
The benzyl bromide functionality is an excellent electrophile for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the benzyl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond.
Heck Coupling: While typically involving the coupling of an aryl or vinyl halide with an alkene, variations of the Heck reaction could potentially engage the benzyl bromide.
Sonogashira Coupling: This reaction would couple the benzyl bromide with a terminal alkyne, catalyzed by palladium and copper, to form a substituted alkyne.
Recent advancements have also focused on iron-catalyzed cross-electrophile coupling reactions, which can couple benzyl halides with other electrophiles, such as disulfides, without the need for a terminal reductant. organic-chemistry.orgnih.govchemrxiv.org Zinc-mediated, palladium-catalyzed cross-couplings between benzylic and aryl halides have also been reported as an effective method for synthesizing diarylmethanes. nih.gov Furthermore, metallaphotoredox-catalyzed cross-electrophile Csp3–Csp3 coupling of aliphatic bromides has been demonstrated. princeton.edu
The benzyl bromide can be converted into organometallic reagents.
Grignard Reagent: Reaction with magnesium metal would form the corresponding benzylmagnesium bromide. This Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Organolithium Reagent: Reaction with an organolithium reagent, such as n-butyllithium, would result in lithium-halogen exchange to form the benzyllithium (B8763671) species. This is also a highly reactive nucleophile.
The formation of these organometallic reagents would need to be conducted under conditions that are compatible with the carboxylic acid and alkene functionalities present in the molecule, likely requiring protection of the acidic proton of the carboxylic acid.
Intramolecular Cyclization and Annulation Pathways
The presence of multiple reactive sites within this compound allows for the possibility of intramolecular reactions to form cyclic structures.
One plausible pathway is an intramolecular Heck reaction. If the benzyl bromide is first converted to an organopalladium species, it could then undergo an intramolecular insertion into the terminal alkene, followed by β-hydride elimination, to form a six-membered ring containing a new endocyclic double bond.
Another possibility involves the formation of an organometallic reagent at the benzyl bromide position, such as a Grignard or organolithium reagent. This nucleophilic center could then potentially attack the electrophilic carbon of the carboxylic acid (or a derivative thereof), leading to the formation of a cyclic ketone after an appropriate workup.
Furthermore, radical cyclization pathways could be envisioned. For instance, radical initiation at the benzyl bromide could lead to a benzylic radical, which could then add to the terminal alkene to form a five- or six-membered ring, depending on the regioselectivity of the cyclization.
The specific outcome of any attempted intramolecular cyclization would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, as well as any protecting groups employed.
Derivatization for Scaffold Elaboration and Library Synthesis
The molecular architecture of this compound offers multiple reactive sites that are amenable to chemical modification for the purposes of scaffold elaboration and the generation of compound libraries. While specific studies detailing the derivatization of this exact compound for library synthesis are not prominent in the surveyed literature, its constituent functional groups—a carboxylic acid, a terminal alkene, and an aryl bromide—are well-established handles for a diverse range of chemical transformations. The strategic manipulation of these groups allows for the systematic introduction of molecular diversity, a cornerstone of medicinal chemistry and drug discovery programs.
The presence of these three distinct functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the others remain intact. This capability is highly valuable for building complex molecular scaffolds and generating focused libraries of related compounds.
Potential Derivatization Strategies
Carboxylic Acid Moiety: The carboxylic acid group is a versatile starting point for derivatization. Standard peptide coupling methods can be employed to convert the carboxylic acid into a wide array of amides by reacting it with a library of primary and secondary amines. thermofisher.com These reactions are typically mediated by common coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comnih.gov This approach allows for the introduction of a vast number of substituents, significantly altering the steric and electronic properties of the resulting molecules. Furthermore, the carboxylic acid can be esterified, though esters are generally more susceptible to hydrolysis in aqueous environments. thermofisher.com
Terminal Alkene Moiety: The terminal double bond in the pent-4-enoic acid chain provides another site for chemical elaboration. This group can undergo a variety of addition reactions. For instance, halolactonization, such as iodolactonization, can be used to form cyclic structures, a common motif in biologically active molecules. researchgate.net The alkene also opens up the possibility for cycloaddition reactions, which are powerful tools for building ring systems. google.com Modern cross-coupling techniques could also potentially be applied to the alkene, further expanding the accessible chemical space.
The following table summarizes the key functional groups of this compound and the potential classes of derivatives that can be synthesized for scaffold elaboration and library synthesis, based on established chemical transformations.
| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Derivative Class |
| Carboxylic Acid | Amide Coupling | Amines, EDC, DCC thermofisher.comnih.gov | Amides |
| Esterification | Alcohols, Acid Catalysts thermofisher.com | Esters | |
| Terminal Alkene | Halolactonization | Iodine, Base researchgate.net | Halogenated Lactones |
| Cycloaddition | Dienes, Tetrazines google.com | Cyclic Adducts | |
| Aryl Bromide | Suzuki-Miyaura Coupling | Boronic Acids, Palladium Catalysts libretexts.orgnih.gov | Biaryls, Aryl-Alkyls |
By systematically applying these derivatization strategies, a diverse library of compounds based on the this compound scaffold can be generated. Each new derivative would possess unique three-dimensional and physicochemical properties, providing a valuable resource for screening against various biological targets.
Theoretical and Computational Studies of 2 2 Bromobenzyl Pent 4 Enoic Acid
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in 2-(2-Bromobenzyl)pent-4-enoic acid is fundamental to its reactivity. Conformational analysis, a key aspect of theoretical chemistry, reveals the molecule's preferred shapes and the energy barriers between them. Due to the flexible nature of the pentenoic acid chain and the rotational freedom around the bond connecting the benzyl (B1604629) and pentenoic acid moieties, the molecule can adopt numerous conformations.
Computational studies on similar substituted carboxylic acids indicate that the orientation of the carboxyl group is a critical factor. nih.gov Generally, the syn conformation, where the acidic proton is eclipsed with the carbonyl group, is energetically favored over the anti conformation. nih.gov This preference is influenced by intramolecular hydrogen bonding and steric effects. For this compound, the interplay between the bulky bromobenzyl group and the terminal vinyl group will further dictate the conformational landscape. A synergistic approach, combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods, has proven effective in elucidating the complex conformational preferences of substituted amino acids. nih.gov
| Parameter | Description | Typical Value/Observation |
| Dihedral Angle (Cα-Cβ) | Rotation around the bond connecting the chiral center and the benzyl group. | Influences the spatial relationship between the aromatic ring and the carboxylic acid. |
| Carboxylic Acid Conformation | Orientation of the O-H bond relative to the C=O bond. | The syn conformation is generally more stable for carboxylic acids. nih.gov |
| Vinyl Group Orientation | Rotation of the terminal double bond. | Can influence potential intramolecular interactions and cyclization pathways. |
This table provides a generalized overview of key conformational parameters. Specific values for this compound would require dedicated computational analysis.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals in this compound provide profound insights into its chemical behavior.
The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO governs its ability to accept electrons. In this compound, the HOMO is likely to be localized on the electron-rich π-system of the benzene (B151609) ring and the terminal double bond. Conversely, the LUMO is expected to be distributed over the antibonding orbitals of the carbonyl group and the C-Br bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a series of aryl carboxylic acid amide derivatives, a Quantitative Structure-Activity Relationship (QSAR) study highlighted the importance of electronic descriptors in predicting biological activity. nih.gov Similarly, in a study of aryl-substituted cycloalkenecarboxylic acid methyl esters, the HOMO and LUMO energies were key parameters in the resulting QSAR equation. nih.gov While the HOMO energy is often correlated with properties like pKa, more nuanced approaches like the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept can provide better correlations by identifying the specific orbital that drives a particular reaction. nih.gov
| Orbital | Likely Localization | Role in Reactivity |
| HOMO | Benzene ring, C=C double bond | Nucleophilic attacks, oxidation reactions |
| LUMO | C=O (carbonyl), C-Br bond | Electrophilic attacks, reduction reactions, oxidative addition in catalysis |
This table presents a qualitative prediction of the frontier orbitals for this compound based on general principles of electronic structure.
Reaction Mechanism Elucidation through Computational Chemistry
The structure of this compound makes it an ideal candidate for intramolecular cyclization reactions, particularly the Heck reaction. nih.govodinity.com Computational chemistry is an indispensable tool for elucidating the intricate mechanisms of such transformations. By mapping the potential energy surface of the reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
The intramolecular Heck reaction of this compound would likely proceed through a palladium-catalyzed cycle. This cycle typically involves:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the bromobenzyl group.
Carbopalladation: The aryl-palladium species undergoes an intramolecular insertion across the terminal double bond of the pentenoic acid chain, forming a new carbon-carbon bond and a cyclic intermediate.
β-Hydride Elimination: Elimination of a palladium hydride species regenerates the double bond within the newly formed ring system.
Reductive Elimination: The palladium catalyst is regenerated, completing the catalytic cycle.
Computational studies using Density Functional Theory (DFT) can provide detailed energetic profiles for each step, helping to understand the factors that control the reaction's feasibility and selectivity. rsc.org For instance, such calculations can differentiate between neutral and cationic Heck pathways. rsc.org The presence of additives, such as tetrabutylammonium (B224687) bromide (TBAB), can also be modeled to understand their role in improving reaction yields and preventing side reactions like dehalogenation. nih.govbeilstein-journals.org
Density Functional Theory (DFT) Calculations for Predicting Reactivity and Selectivity
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations can predict a wide range of properties that govern its reactivity and selectivity in chemical reactions.
By calculating the energies of various possible products and the transition states leading to them, DFT can predict the regioselectivity and stereoselectivity of reactions like the intramolecular Heck cyclization. For example, the formation of a five-membered versus a six-membered ring can be assessed by comparing the activation energies of the respective cyclization pathways.
Furthermore, DFT can be used to calculate various reactivity descriptors derived from the electronic structure. These include:
Fukui Functions: Indicate the most electrophilic and nucleophilic sites within the molecule.
Electrostatic Potential Maps: Visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
These calculations provide a quantitative basis for understanding and predicting the chemical behavior of this compound, guiding the design of synthetic routes and the optimization of reaction conditions. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
While static calculations provide information about energy minima, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. acs.orgaip.orgcapes.gov.br For a flexible molecule like this compound, MD simulations are crucial for exploring its vast conformational landscape under various conditions, such as in different solvents or at different temperatures. nih.govresearchgate.net
An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field that describes the interatomic interactions. The resulting trajectory provides a wealth of information, including:
Preferred Conformations: By analyzing the population of different conformational states over time, the most stable and accessible conformations can be identified.
Conformational Transitions: The simulation can reveal the pathways and timescales of transitions between different conformations.
Solvent Effects: MD simulations can explicitly include solvent molecules, providing a realistic model of how the solvent influences the molecule's structure and dynamics.
For carboxylic acids, the choice of force field and the treatment of partial charges are critical for accurately modeling their behavior, especially the conformation of the carboxyl group. nih.gov The insights from MD simulations are particularly valuable for understanding how the molecule's shape might influence its ability to bind to a catalyst or a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Non-Clinical Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net While specific biological data for this compound is not widely available, QSAR principles can be used to predict its potential interactions based on its structural features.
A QSAR study involves several key steps:
Data Set: A collection of structurally related molecules with known biological activity is required. For instance, a series of aryl carboxylic acids and their inhibitory effects on a particular enzyme could be used. nih.gov
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule, quantifying various aspects of their structure (e.g., topological, electronic, hydrophobic).
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously tested.
For this compound, a validated QSAR model for a relevant biological endpoint could be used to predict its activity by simply calculating its molecular descriptors and inputting them into the model equation. For example, a 2D QSAR model for a series of monoamine transport inhibitors used HOMO and LUMO energies as key parameters. nih.gov Such models can provide initial estimates of a compound's potential biological effects, guiding further experimental investigation.
Biological and Pharmacological Investigations in Vitro and Mechanistic
Enzyme Inhibition and Receptor Binding Assays (In Vitro)
No studies detailing the in vitro inhibitory activity of 2-(2-Bromobenzyl)pent-4-enoic acid against any specific enzymes have been reported in the scientific literature. Furthermore, there is no available data from receptor binding assays that would indicate its affinity for any biological receptors.
Cellular Assays and Signaling Pathway Modulation (In Vitro)
There is a lack of published research on the effects of this compound in cellular assays. Consequently, no information is available regarding its potential to modulate any cellular signaling pathways.
Mechanistic Elucidation of Biological Interactions at the Molecular Level
No studies have been conducted to elucidate the molecular mechanism of action for this compound. The molecular targets and the nature of its interaction with any biological molecules remain unknown.
Target Identification and Validation Approaches in Pre-clinical Models
There are no reports of any pre-clinical studies aimed at identifying or validating the biological targets of this compound.
Structure-Activity Relationship (SAR) Studies for Pre-clinical Biological Effects
No structure-activity relationship (SAR) studies have been published for this compound or any of its analogs. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity.
Rational Design of Modified Structures Based on Biological Insights
Given the absence of any biological data for this compound, there have been no efforts toward the rational design of modified structures based on biological insights.
Methodological Advancements in the Analysis of 2 2 Bromobenzyl Pent 4 Enoic Acid and Its Analogues
Development of High-Resolution Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis
High-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the analysis of "2-(2-Bromobenzyl)pent-4-enoic acid". These methods allow for the effective separation of the target compound from starting materials, synthetic byproducts, and degradation products, which is essential for purity assessment and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a particularly suitable method for analyzing "this compound" due to the compound's moderate polarity. A C18 stationary phase is typically employed, providing excellent separation based on hydrophobicity. wikipedia.org The mobile phase often consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer to maintain a consistent pH) and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.orgrsc.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities, ensuring that both polar impurities and the less polar main compound are eluted with good peak shape. researchgate.net
Purity assessment is achieved by integrating the peak area of the analyte and comparing it to the total area of all detected peaks. A stability-indicating HPLC method can be developed and validated according to ICH guidelines to demonstrate that the method can accurately measure the compound in the presence of its impurities and degradation products. wikipedia.org
Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. For a carboxylic acid like "this compound", derivatization is typically required to increase its volatility and thermal stability. cymitquimica.com A common approach is the conversion of the carboxylic acid group into a methyl or trimethylsilyl (B98337) (TMS) ester. cymitquimica.com The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a 5% phenyl polymethylsiloxane stationary phase, which is well-suited for a broad range of organic molecules. acs.org The temperature of the column is programmed to ramp up during the analysis to facilitate the separation of compounds with different boiling points. acs.org The mass spectrometer detector provides fragmentation patterns that serve as a chemical fingerprint for positive identification of the analyte and any impurities. acs.orgresearchgate.net
Interactive Data Table: Illustrative Chromatographic Conditions
| Parameter | HPLC Method (Illustrative) | GC-MS Method (Illustrative) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) wikipedia.org | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm) acs.org |
| Mobile Phase/Carrier Gas | A: Phosphate Buffer (pH 3.0), B: Acetonitrile (Gradient) wikipedia.org | Helium (Constant Flow) |
| Flow Rate/Temp. Program | 1.0 mL/min wikipedia.org | Initial 50°C, ramp 10°C/min to 320°C acs.org |
| Detection | UV/VIS at 225 nm wikipedia.org | Mass Spectrometry (EI, Scan m/z 40-600) acs.org |
| Sample Preparation | Dissolved in Mobile Phase | Derivatization to Trimethylsilyl (TMS) ester cymitquimica.com |
| Primary Use | Purity assessment, reaction monitoring, stability testing | Identification of volatile components, mixture analysis |
Advanced Spectroscopic Approaches for Elucidating Complex Reactivity Pathways and Product Identification (e.g., 2D-NMR, HRMS, advanced IR/UV-Vis applications beyond basic characterization)
Beyond basic structural confirmation, advanced spectroscopic methods provide deep insights into the molecular structure and reactivity of "this compound" and its analogues.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the unambiguous identification of "this compound" and its reaction products. It provides an exact mass measurement with high accuracy, allowing for the determination of the elemental composition and molecular formula of a compound. growkudos.com This capability is invaluable for distinguishing between compounds with the same nominal mass and for confirming the identity of novel products formed during reactivity studies. When coupled with liquid chromatography (LC-HRMS), it becomes a premier tool for analyzing complex mixtures and identifying unknown metabolites or degradation products. growkudos.com
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): While 1D NMR (¹H and ¹³C) provides primary structural information, 2D-NMR experiments are essential for assembling the complete molecular puzzle. For a molecule like "this compound," specific 2D-NMR techniques are used to establish connectivity:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, mapping out the connections in the pentenoic acid chain and within the bromobenzyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, confirming the link between the benzyl (B1604629) CH₂ group and the chiral center at C2 of the pentenoic acid chain.
Advanced IR/UV-Vis Applications: While standard IR and UV-Vis are used for basic functional group identification, their advanced applications can probe reactivity. Time-resolved or in-situ IR spectroscopy can monitor changes in key vibrational frequencies, such as the C=O stretch of the carboxylic acid or the C=C stretch of the allyl group, in real-time during a chemical reaction. This provides kinetic data and mechanistic insights. Similarly, changes in the UV absorbance of the bromobenzyl chromophore can be monitored to study reactions involving this part of the molecule, such as dehalogenation or cyclization events.
Interactive Data Table: Advanced Spectroscopic Applications
| Technique | Information Provided | Application to this compound |
| HRMS | Exact mass and elemental composition. growkudos.com | Unambiguous formula determination (C₁₂H₁₃BrO₂) and identification of reaction products. |
| 2D-NMR (COSY, HSQC, HMBC) | Atom connectivity and spatial relationships. | Complete assignment of all protons and carbons; confirmation of the benzyl-to-pentenoic acid linkage. |
| Advanced IR | Real-time changes in functional groups. | Kinetic analysis of reactions involving the carboxylic acid or double bond. |
| Advanced UV-Vis | Real-time changes in electronic transitions. | Monitoring reactions at the aromatic ring, such as cyclization or debromination. |
Crystallographic Studies of this compound Derivatives and Co-crystals for Structural Confirmation and Interaction Analysis
X-ray crystallography provides the most definitive structural information for a molecule, revealing precise bond lengths, bond angles, and three-dimensional arrangement in the solid state. While "this compound" itself is likely a liquid or low-melting solid, its derivatives or co-crystals can often be prepared as single crystals suitable for X-ray diffraction analysis.
Structural Confirmation of Derivatives: Converting the carboxylic acid to a solid derivative, such as an amide or an ester with a suitable aromatic alcohol, can facilitate crystallization. A successful single-crystal X-ray diffraction experiment would provide unequivocal proof of the molecular structure, including the relative stereochemistry at the chiral center (C2). The resulting crystal structure would confirm the connectivity established by NMR and provide detailed geometric parameters. mdpi.com For example, studies on similar molecules like (E)-pent-2-enoic acid have detailed how molecules pack in the crystal lattice, often forming hydrogen-bonded dimers. researchgate.net
Co-crystal and Interaction Analysis: The formation of co-crystals, which are crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, is a powerful technique in crystal engineering. nih.govwikipedia.org Co-crystallizing "this compound" with other molecules (co-formers) can yield stable, crystalline materials. The analysis of these co-crystal structures reveals the specific intermolecular interactions—such as hydrogen bonds and halogen bonds—that govern molecular recognition and assembly. nih.govrsc.org The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming robust synthons (structural motifs) with other functional groups like pyridines or other carboxylic acids. researchgate.netrsc.org The bromine atom can participate in halogen bonding, an interaction that is increasingly recognized for its role in directing crystal packing. rsc.org Understanding these interactions is key to designing materials with specific solid-state properties. mdpi.com
Interactive Data Table: Crystallographic Analysis Focus
| Analysis Target | Technique | Key Information Gained | Relevant Interactions |
| Solid Derivatives | Single-Crystal X-ray Diffraction | Absolute structural confirmation, bond lengths/angles, stereochemistry. mdpi.com | van der Waals forces, potential C-H···O bonds. |
| Co-crystals | Single-Crystal X-ray Diffraction | Supramolecular assembly, stoichiometry, packing motifs. nih.govnih.gov | O-H···O hydrogen bonds, O-H···N hydrogen bonds, Br···O/N halogen bonds. rsc.orgrsc.org |
| Powdered Samples | Powder X-ray Diffraction (PXRD) | Phase identification, purity check, unit cell parameters. rsc.orgmdpi.com | Overall packing efficiency. |
Applications of Electrochemical Techniques for Reactivity Assessment and Red/Ox Behavior
Electrochemical methods, such as cyclic voltammetry, are used to investigate the redox (reduction-oxidation) properties of molecules. For "this compound," these techniques are particularly useful for assessing the reactivity of the carbon-bromine (C-Br) bond.
The electrochemical reduction of aromatic halides has been extensively studied. nih.gov The process typically involves the transfer of an electron to the molecule to form a radical anion. This intermediate can then undergo cleavage of the C-Br bond to produce a bromide anion and an organic radical. This radical can be further reduced or can participate in subsequent chemical reactions, such as dimerization or cyclization. nih.gov
By studying the reduction potential of "this compound" at various electrode materials (e.g., glassy carbon, silver, gold), one can gain insight into its reactivity. nih.gov The potential at which the reduction occurs is related to the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO) and the strength of the C-Br bond. Comparing its redox behavior to that of other brominated aromatic compounds can help establish a reactivity scale. nih.gov These studies are crucial for designing and understanding synthetic transformations that involve the cleavage of the C-Br bond, such as in electrochemically-driven cyclization reactions.
Interactive Data Table: Electrochemical Analysis of Aromatic Bromides
| Technique | Measurement | Interpretation for this compound |
| Cyclic Voltammetry (CV) | Reduction potential (Ep) | Provides information on the ease of C-Br bond cleavage. nih.gov |
| Controlled Potential Electrolysis | Product analysis (via HPLC/GC-MS) | Identifies the products of electrochemical reduction (e.g., debrominated compound, dimers). nih.gov |
| Mechanistic Studies | Analysis of voltammetric wave shape | Elucidates the reaction mechanism (e.g., stepwise vs. concerted electron transfer and bond cleavage). nih.gov |
Applications and Potential Utilities Beyond Direct Clinical Use
Versatile Synthetic Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups within 2-(2-Bromobenzyl)pent-4-enoic acid makes it a valuable and versatile building block for constructing complex molecular architectures. thieme-connect.de The presence of an aryl halide, a carboxylic acid, and an alkene within a single molecule allows for a variety of selective transformations, enabling the synthesis of diverse scaffolds. youtube.comresearchgate.net
Detailed research on the closely related analogue, 2-benzyl-4-pentenoic acid, has demonstrated that it undergoes acid-catalyzed intramolecular cyclization. researchgate.net This process can yield two distinct types of products: α-benzyl-γ-valerolactones through intramolecular esterification, and tetrahydronaphthalene-carboxylic acids via an intramolecular Friedel-Crafts-type reaction. researchgate.net The choice of acid catalyst, such as a protic acid versus a Lewis acid like aluminum chloride, can influence the reaction pathway, with Lewis acids favoring the carbocyclic ring formation. researchgate.net
Furthermore, the 2-bromobenzyl moiety is a classic handle for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles like the Heck reaction, which couples the aryl group with an alkene. thieme-connect.deorganic-chemistry.orgwikipedia.orgnih.gov This functionality allows for the introduction of a wide array of substituents onto the aromatic ring.
The alkene and carboxylic acid groups also offer routes for further derivatization. For instance, the terminal double bond can participate in radical cyclization reactions, a powerful method for forming five-membered rings. nih.govnih.gov Specifically, atom-transfer radical cyclization (ATRC) could be initiated at the α-position to the carboxyl group, leading to the formation of functionalized lactones. nih.gov
| Reaction Type | Key Functional Groups Involved | Potential Product Scaffold | Relevant Synthetic Methods |
|---|---|---|---|
| Acid-Catalyzed Intramolecular Cyclization | Carboxylic Acid, Alkene, Benzyl (B1604629) Group | Tetrahydronaphthalenes, γ-Lactones | Friedel-Crafts acylation, Lactonization researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Aryl Bromide | Substituted Biaryls, Stilbenes | Heck Reaction, Suzuki Coupling organic-chemistry.orgwikipedia.org |
| Radical Cyclization | Alkene, α-Carbon to COOH | Functionalized γ-Lactols, γ-Lactams | Atom-Transfer Radical Cyclization (ATRC) nih.govnih.gov |
| Lactonization | Carboxylic Acid, Alkene | γ-Butyrolactones | Halolactonization, Oxidative Lactonization nih.govorganic-chemistry.org |
Precursor for Novel Polymer or Material Synthesis
While specific polymers derived from this compound are not extensively documented in the literature, its molecular structure suggests significant potential as a monomer for novel polymer and material synthesis. Unsaturated carboxylic acids, such as the parent 4-pentenoic acid and its derivatives, are recognized building blocks for creating functional polymers. cymitquimica.comhmdb.ca
The terminal alkene group can undergo polymerization through various mechanisms, including free-radical or transition-metal-catalyzed processes. This could lead to the formation of a polymer backbone with pendant 2-(2-bromobenzyl)acetic acid groups. These side chains could then be further modified, for example, by leveraging the reactivity of the aryl bromide.
Alternatively, the carboxylic acid functionality opens the door to the synthesis of polyesters and polyamides. Condensation polymerization with diols or diamines could produce polymers where the monomer's unique structural features are incorporated into the main chain. The synthesis of bifunctional molecules from fatty acids for use as monomers in polyamide production is a well-established strategy. mdpi.com The entire process of fatty acid synthesis involves the stepwise elongation of a carbon chain, a concept central to polymer chemistry. khanacademy.orgyoutube.comyoutube.comyoutube.com
The aryl bromide group also offers a site for surface modification. For example, the molecule could be grafted onto material surfaces through reactions at the C-Br bond, potentially altering the surface properties to enhance hydrophobicity, reactivity, or biocompatibility.
Role as a Ligand or Pre-catalyst in Organometallic Chemistry or Catalysis
In the field of organometallic chemistry, the suitability of a molecule to act as a ligand is determined by its ability to donate electron density to a metal center. This compound possesses three distinct functional groups that could coordinate with a transition metal, making it a potential chelating or bridging ligand. nih.govquimicaorganica.orgnih.gov
Carboxylate Group: The carboxylic acid can be deprotonated to form a carboxylate anion, which is an excellent coordinating group for a wide range of metal ions, binding in either a monodentate or bidentate fashion.
Alkene Group: The π-system of the terminal double bond can engage in π-backbonding with d-orbitals of a metal center, a fundamental interaction in many organometallic catalysts. quimicaorganica.org
Aryl Bromide Group: The bromine atom has lone pairs that can coordinate to a metal. More significantly, the aryl-bromide bond can undergo oxidative addition to a low-valent metal center (e.g., Pd(0), Ni(0)), a key step in many catalytic cross-coupling cycles. wikipedia.org This reactivity means the compound could serve as a pre-catalyst, forming the active catalytic species in situ.
The combination of these functionalities could allow the molecule to act as a tridentate ligand, binding to a metal through the carboxylate oxygen, the alkene π-bond, and the bromine atom. Such multidentate ligands are highly sought after in catalysis as they can confer high stability and control over the stereochemical environment of the metal center. While specific complexes involving this molecule are not yet reported, its structural components are well-represented in the vast library of organometallic ligands. nih.gov
Application in Agrochemical Research (e.g., pest control, phytopathogen control)
Direct applications of this compound in agrochemical research have not been specifically reported. However, the broader class of substituted pentenoic acid derivatives has shown relevance in this field. For instance, 2-methyl-4-pentenoic acid is utilized in the agrochemical industry. cymitquimica.comthegoodscentscompany.com Additionally, more complex derivatives like Boc-D-2-Amino-4-bromo-4-pentenoic acid are employed in pharmaceutical and agrochemical research, highlighting the value of the bromo-pentenoic acid scaffold.
The structural features of this compound suggest potential bioactivity. The lipophilic bromobenzyl group combined with the acidic carboxyl group could facilitate transport across biological membranes. The molecule could act as a mimic or antagonist of natural fatty acids or other biological molecules, potentially disrupting metabolic pathways in pests or pathogens. Fatty acid synthesis is a vital anabolic reaction, and its disruption can have significant biological consequences. khanacademy.orgnih.gov
Intermediate in the Synthesis of Optically Active Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and this compound is a promising precursor for creating chiral molecules, particularly optically active lactones. acs.orgmdpi.comresearchgate.net The molecule is ideally structured for undergoing asymmetric intramolecular reactions, where the proximity of the reacting groups is leveraged to form a new stereocenter with high selectivity.
A key transformation is asymmetric bromolactonization. nih.gov In the presence of a bromine source and a chiral catalyst, the terminal alkene can be attacked by the bromine, followed by an intramolecular nucleophilic attack from the carboxylic acid. This cyclization forges a five-membered γ-lactone ring and creates at least two new stereocenters. The use of chiral Brønsted acid or organocatalysts can effectively control the facial selectivity of the attack on the alkene, leading to the preferential formation of one enantiomer of the resulting brominated lactone. nih.govrsc.org Chiral phosphoric acids, for example, are known to catalyze such transformations with high enantioselectivity. chemrxiv.orgnih.gov These chiral lactones are valuable intermediates for the synthesis of complex natural products and pharmaceuticals. nih.govorganic-chemistry.orgclockss.org
Furthermore, the carboxylic acid group itself can be used to direct stereochemistry. Organocatalytic methods, which utilize small organic molecules as catalysts, are highly effective for asymmetric synthesis. youtube.comyoutube.com For example, a chiral amine could react with an aldehyde in an intermolecular reaction, while the carboxylic acid of the title compound remains poised for a subsequent stereoselective intramolecular step.
| Asymmetric Reaction | Catalyst Type | Potential Chiral Product | Significance |
|---|---|---|---|
| Asymmetric Bromolactonization | Chiral Brønsted Acid / Organocatalyst | Enantioenriched α-(bromomethyl)-γ-butyrolactone derivative | Creates valuable chiral building blocks with multiple stereocenters. nih.govnih.gov |
| Intramolecular Michael Addition | Chiral Phase-Transfer Catalyst or Organocatalyst | Chiral cyclic carboxylic acids | Forms C-C bonds with high stereocontrol. |
| Asymmetric Dihydroxylation | Osmium/Chiral Ligand (e.g., Sharpless ligands) | Chiral diol precursor to lactones | Provides an alternative route to optically active lactones. |
Challenges, Future Directions, and Research Gaps
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. mdpi.comwjpmr.com For a molecule like 2-(2-Bromobenzyl)pent-4-enoic acid, several synthetic strategies can be envisioned, each with its own set of challenges and opportunities for the incorporation of green chemistry principles.
A plausible retrosynthetic analysis suggests that the molecule could be assembled through the alkylation of a pent-4-enoic acid derivative with a 2-bromobenzyl halide. Traditional alkylation reactions often rely on strong, non-nucleophilic bases and volatile organic solvents, which can present environmental and safety concerns. chemicalbook.com Future research should focus on developing more sustainable alternatives.
Key areas for green chemistry development include:
Solvent Selection: The pharmaceutical industry is actively seeking to replace hazardous solvents with greener alternatives. researchgate.net For the synthesis of this compound, the exploration of benign solvents such as water, supercritical CO2, or bio-based solvents could significantly improve the environmental profile of the process. mdpi.com
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a fundamental principle of green chemistry. researchgate.net Research into catalytic systems, potentially involving transition metals or organocatalysts, for the key bond-forming reactions would be highly beneficial. For instance, the development of a catalytic enantioselective synthesis would not only be a green improvement but also provide access to stereochemically pure material.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product. researchgate.net Reactions with high atom economy, such as addition reactions, should be prioritized over substitution or elimination reactions that generate stoichiometric byproducts.
Renewable Feedstocks: While the aromatic core of this compound is likely derived from petrochemical sources, the pent-4-enoic acid fragment could potentially be sourced from renewable feedstocks. Research into the conversion of biomass-derived platform chemicals into valuable building blocks is a burgeoning field of green chemistry.
Exploration of Uncharted Reactivity Profiles and Novel Transformations
The structure of this compound contains multiple reactive sites, suggesting a rich and diverse reactivity profile that remains largely unexplored. The interplay between the carboxylic acid, the terminal alkene, and the bromobenzyl moiety could lead to novel and synthetically useful transformations.
Potential areas of reactivity to be explored:
Intramolecular Cyclizations: The proximity of the terminal alkene and the carboxylic acid or the benzylic position could facilitate intramolecular cyclization reactions. These could be triggered by various reagents, leading to the formation of lactones or other cyclic structures. Chemoenzymatic halocyclization of similar unsaturated carboxylic acids has been demonstrated and could be a viable strategy. nih.gov
Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions would allow for the late-stage functionalization of the aromatic ring, providing access to a diverse library of analogues.
Radical Reactions: The benzylic position could be susceptible to radical generation, opening up pathways for further functionalization. researchgate.net Additionally, the terminal alkene is a prime substrate for radical addition reactions.
Transformations of the Alkene: The terminal double bond can undergo a plethora of well-established transformations, including epoxidation, dihydroxylation, ozonolysis, and metathesis, each providing a route to new and potentially valuable derivatives.
Addressing Stereochemical Control in Complex Synthetic Pathways
The carbon atom at the 2-position of this compound is a stereocenter. The synthesis of this compound as a single enantiomer is a significant challenge that needs to be addressed, particularly if the molecule is to be explored for biological applications, where stereochemistry often plays a crucial role in activity.
Strategies for achieving stereochemical control include:
Asymmetric Catalysis: The development of a catalytic asymmetric synthesis would be the most elegant and efficient approach to obtaining enantiomerically pure this compound. This could involve an asymmetric alkylation or an asymmetric conjugate addition as the key stereochemistry-determining step.
Chiral Auxiliaries: The use of a chiral auxiliary attached to the carboxylic acid could direct the stereochemical outcome of the alkylation reaction. While effective, this approach is less atom-economical as it requires additional steps for the attachment and removal of the auxiliary.
Enzymatic Resolution: A racemic mixture of this compound could potentially be resolved into its constituent enantiomers through enzymatic catalysis. Lipases are often used for the kinetic resolution of racemic carboxylic acids or their esters.
Chiral Pool Synthesis: Starting from a readily available chiral building block could also be a viable strategy to control the stereochemistry at the 2-position.
The stereospecificity of reactions involving chiral centers is a critical aspect of synthetic chemistry. chegg.com
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Biological Screening
Potential applications of AI and ML include:
Predictive Synthesis: Machine learning models trained on vast databases of chemical reactions can predict the outcomes of novel reactions with increasing accuracy. cam.ac.uk Such models could be used to identify the most promising synthetic routes to this compound and its derivatives, potentially saving significant time and resources in the laboratory. nih.gov
Property Prediction: AI algorithms can predict a wide range of physicochemical and biological properties of molecules based on their structure alone. nih.gov This could be used to estimate properties like solubility, toxicity, and potential biological activities of this compound, helping to prioritize which derivatives to synthesize and test.
Virtual Screening: If a particular biological target is of interest, virtual screening campaigns using docking simulations and ML-based scoring functions could be employed to assess the binding affinity of a virtual library of this compound analogues. mdpi.com This can help to identify the most promising candidates for synthesis and biological evaluation. nih.gov
Uncovering New Biological Targets or Mechanisms of Action through Advanced In Vitro Models
The biological activity of this compound is currently unknown. However, the presence of the bromobenzyl moiety and the carboxylic acid function suggests that it could interact with various biological targets. For instance, brominated compounds have been explored as kinase inhibitors and for other therapeutic applications. nih.govnih.govmdpi.com
Future research in this area should focus on:
Broad-Based Biological Screening: Initial screening of this compound against a wide range of biological targets, such as kinases, proteases, and nuclear receptors, could help to identify potential areas of biological activity. nih.govnih.gov
Advanced In Vitro Models: The use of more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and microphysiological systems, can provide more accurate predictions of a compound's efficacy and toxicity compared to traditional 2D cell cultures. These models can be used to study the effects of this compound on complex biological processes like tissue development, disease progression, and drug metabolism.
Target Identification and Mechanism of Action Studies: If a desirable biological activity is identified, further studies will be required to pinpoint the specific molecular target and elucidate the mechanism of action. Techniques such as chemical proteomics, thermal shift assays, and genetic approaches can be employed for this purpose. Understanding the structure-activity relationship (SAR) is crucial for optimizing the lead compound. nih.govmdpi.com
Q & A
Q. What are the key synthetic routes for preparing 2-(2-bromobenzyl)pent-4-enoic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves malonate alkylation or cross-coupling strategies. For example, describes the preparation of structurally analogous bromobenzyl-substituted malonates via sequential alkylation and hydrolysis. Key steps include:
- Alkylation: Reacting diethyl malonate with 2-bromobenzyl bromide under basic conditions (e.g., NaH in THF) to form diethyl 2-(2-bromobenzyl)malonate .
- Hydrolysis: Acidic or basic hydrolysis of the malonate ester to yield the carboxylic acid derivative.
Optimization Tips: - Use anhydrous solvents and controlled temperature (0–5°C during alkylation) to minimize side reactions.
- Purify intermediates via column chromatography (hexane/ethyl acetate gradient) to improve yield (reported up to 75% for analogous compounds) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR: Identify the pent-4-enoic acid backbone (δ 5.6–5.8 ppm for alkene protons) and bromobenzyl aromatic signals (δ 7.2–7.6 ppm). Coupling constants (J = 10–12 Hz for trans-alkene) confirm stereochemistry .
- 13C NMR: Carboxylic acid carbonyl at ~170–175 ppm; brominated aromatic carbons at 120–135 ppm.
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₂H₁₁BrO₂) with <5 ppm error .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using transition metal catalysis?
Methodological Answer: Copper-catalyzed asymmetric allylic alkylation (AAA) is a viable approach. highlights similar strategies for pent-4-enoic acid derivatives:
- Catalytic System: Use Cu(I)/chiral phosphoramidite ligands (e.g., (R)-DTBM-SEGPHOS) to induce chirality .
- Substrate Design: Introduce a directing group (e.g., tert-butoxycarbonyl [Boc]) on the malonate precursor to enhance enantioselectivity.
- Reaction Conditions: Optimize temperature (−20°C to RT) and solvent (toluene or DCM) to achieve >90% enantiomeric excess (ee) .
Q. How does the bromobenzyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The 2-bromobenzyl group acts as both a directing group and a coupling partner. demonstrates its use in Buchwald-Hartwig amination:
- Substrate Activation: The bromine atom facilitates oxidative addition with Pd(0) catalysts (e.g., Pd₂(dba)₃/XPhos).
- Steric Effects: The ortho-bromo position creates steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
- Applications: The product can serve as a precursor for drug-like scaffolds (e.g., quinoline derivatives) via intramolecular cyclization .
Q. How can researchers address contradictions in reported synthetic yields when using brominated precursors?
Methodological Answer: Discrepancies often arise from impurities in brominated starting materials or competing side reactions. and suggest:
- Precursor Purity: Validate bromobenzyl halides via GC-MS or 1H NMR to ensure >95% purity.
- Side Reaction Mitigation:
- Add radical inhibitors (e.g., BHT) to suppress undesired radical pathways.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Yield Comparison Table:
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromobenzyl bromide | Pd(OAc)₂/XPhos | Toluene | 68 | |
| 2-Bromobenzyl chloride | CuI/DTBM-SEGPHOS | DCM | 82 |
Data Contradiction Analysis
Q. Why do certain synthetic routes for bromobenzyl-substituted compounds report variable regioselectivity?
Methodological Answer: Regioselectivity differences stem from electronic vs. steric control. For example:
- Electronic Effects: Electron-withdrawing bromine directs electrophilic substitution to the para position in aromatic systems.
- Steric Hindrance: Bulky substituents (e.g., tert-butyl groups) favor meta-substitution, as seen in for pyrrolidine-functionalized analogs .
- Catalyst Influence: Pd vs. Cu catalysts alter pathway selectivity. Pd tends to favor C-C coupling, while Cu promotes C-heteroatom bonds .
Safety and Handling
Q. What safety protocols are recommended for handling brominated aromatic compounds like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of volatile brominated intermediates .
- First Aid: If exposed, rinse skin with water for 15 minutes; for eye contact, use an eyewash station immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
